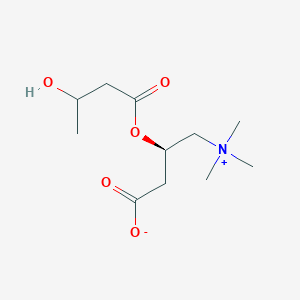
Hydroxybutyrylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is a chemical compound that belongs to the class of organic compounds known as carnitines. Carnitines are quaternary ammonium compounds involved in the metabolism of fatty acids. This particular compound is a derivative of butyryl-L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate typically involves the esterification of butyryl-L-carnitine with 3-hydroxybutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process. The final product is typically obtained through large-scale purification methods, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-butyryl-L-carnitine.
Reduction: Formation of 3-hydroxybutyl-L-carnitine.
Substitution: Formation of various substituted carnitine derivatives.
Scientific Research Applications
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods aimed at improving energy metabolism.
Mechanism of Action
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The trimethylammonio group interacts with specific transport proteins, enabling the efficient transfer of fatty acids across the mitochondrial membrane. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand.
Comparison with Similar Compounds
Similar Compounds
Butyryl-L-carnitine: A direct precursor of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate.
Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: Similar in structure but with a propionyl group instead of a butyryl group.
Uniqueness
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its role in facilitating fatty acid transport and metabolism sets it apart from other carnitine derivatives, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
875668-57-8 |
|---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1 |
InChI Key |
UEFRDQSMQXDWTO-YGPZHTELSA-N |
Isomeric SMILES |
CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)

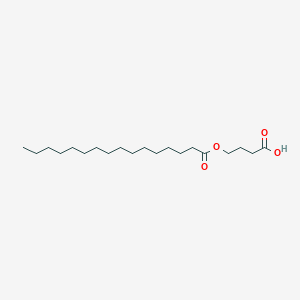

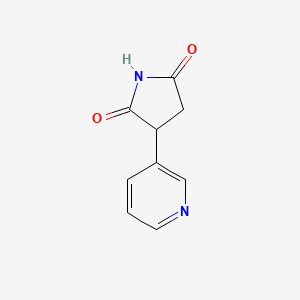
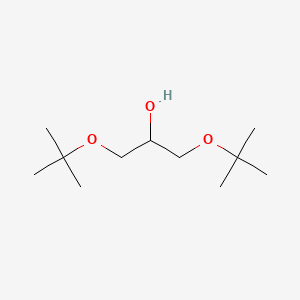
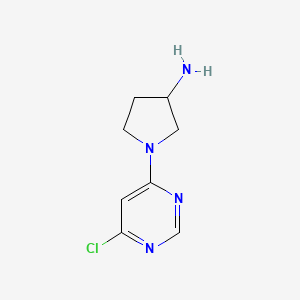
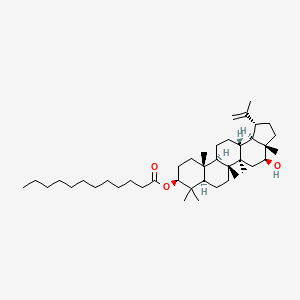
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
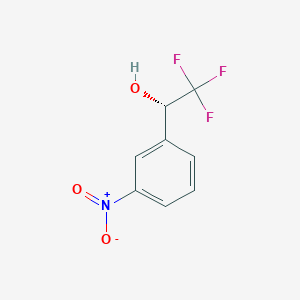
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)

